molecular formula C21H28N4 B8581990 1-Benzyl-4-(4-piperazin-1-yl-phenyl)-piperazine

1-Benzyl-4-(4-piperazin-1-yl-phenyl)-piperazine

Cat. No.: B8581990
M. Wt: 336.5 g/mol
InChI Key: CTCAPWCETUNAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-piperazin-1-yl-phenyl)-piperazine is a useful research compound. Its molecular formula is C21H28N4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

1-benzyl-4-(4-piperazin-1-ylphenyl)piperazine

InChI

InChI=1S/C21H28N4/c1-2-4-19(5-3-1)18-23-14-16-25(17-15-23)21-8-6-20(7-9-21)24-12-10-22-11-13-24/h1-9,22H,10-18H2

InChI Key

CTCAPWCETUNAMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(2-chloroethyl)amine hydrochloride (534 mg; 3.0 mmol) and sodium iodide (3.0 g; 20 mmol) were added to a solution in methanol (20 ml) of 4-(4-benzyl-1-piperazinyl)aniline (1.1 g; 4.1 mmol) synthesized by the above process, and the mixture was stirred for 13 hours in a bath controlled at 70° C. The reaction mixture was concentrated under reduced pressure, and a 5% aqueous solution of sodium hydrogencarbonate was added to the resultant concentrated residue to conduct extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant crude oil was purified by column chromatography on silica gel, thereby obtaining 775 mg of impurity-containing 4-(4-benzyl-1-piperazinyl)-1-(1-piperazinyl)benzene as an oil. Trimethylamine (0.3 ml; 2.2 mmol) and di-tert-butyl dicarbonate (450 mg; 2.1 mmol) were added to a solution of this oil (775 mg) in methylene chloride (5 ml) under ice cooling, and the mixture was stirred for 30 minutes. A saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to conduct extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant crude oil was purified by column chromatography on silica gel, thereby obtaining crude crystals (738 mg; yield: 42%) of 4-(4-benzyl-1-piperazinyl)-1-(4-tert-butoxycarbonyl-1-piperazinyl)benzene. The crude crystals were recrystallized from chloroform-diethyl ether-n-hexane to obtain colorless flakes (melting point: 132-133° C.).
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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